Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate: is an organic compound belonging to the class of esters. It features a phenyl ring substituted with fluorine and methyl groups, and a hydroxy group on a propanoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methylbenzene with chloroformate esters in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxylation of the corresponding methyl ester can be achieved using reagents like osmium tetroxide or hydrogen peroxide under acidic conditions.
Industrial Production Methods: The industrial synthesis of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming the corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous ether solvents.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents); conditions include polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(3-fluoro-4-methylphenyl)propanoic acid
Reduction: 3-(3-fluoro-4-methylphenyl)propanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is utilized in the production of polymers and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Lacks the fluorine atom, leading to different chemical reactivity and biological activity.
Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of a methyl group, altering its properties.
Methyl 3-(3-fluoro-4-chlorophenyl)-2-hydroxypropanoate: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring gives Methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate unique chemical and physical properties compared to its analogs, making it valuable in specific applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
ZDSIIVJKOJSFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)O)F |
Origin of Product |
United States |
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